2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848812
InChI: InChI=1S/C12H9N3O/c1-16-11-4-2-3-10(5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3
SMILES:
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC15848812

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile -

Specification

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 2-(3-methoxyphenyl)pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H9N3O/c1-16-11-4-2-3-10(5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3
Standard InChI Key WCPDHWWOZODAJW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC=C(C=N2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile (IUPAC name: 5-cyano-2-(3-methoxyphenyl)pyrimidine) consists of a pyrimidine ring substituted with a 3-methoxyphenyl group at position 2 and a nitrile (-CN) group at position 5. The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, which influence the compound’s electronic distribution and reactivity .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₂H₁₀N₃ODerived from
Molecular Weight227.23 g/molCalculated
logP~2.1 (estimated)Compared to
Hydrogen Bond Acceptors4Based on
Topological Polar Surface60.2 ŲCompared to

The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the nitrile group enhances hydrogen-bonding capabilities .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is documented, analogous pyrimidine-5-carbonitriles are typically synthesized via:

  • Cyclocondensation Reactions: Starting from enaminonitrile precursors, as demonstrated in the synthesis of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile .

  • Solvent-Free Protocols: Grinding 2-amino-4-methoxy-6-arylpyrimidine-5-carbonitriles with electrophilic agents under fusion conditions .

  • Nucleophilic Substitution: Utilizing bromomethyl intermediates (e.g., 2-(bromomethyl)pyrimidine-5-carbonitrile) to introduce aryl groups.

Proposed Synthesis for 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile

A plausible route involves:

  • Reacting 2-(bromomethyl)pyrimidine-5-carbonitrile with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS, expecting signals for the methoxy group at δ ~3.8 ppm and aromatic protons at δ 6.7–7.4 ppm .

Physicochemical Properties

Solubility and Partitioning

Based on analogs like 1-(3-methoxyphenyl)-2,5-dioxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile , the compound is predicted to exhibit:

  • logP: 2.1–2.5 (moderate lipophilicity)

  • Aqueous Solubility: ~0.05 mg/mL (pH 7.4), necessitating formulation enhancers for bioavailability .

Solid-State Characteristics

Crystallographic data from related compounds (e.g., 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ) suggest:

  • Planarity: The pyrimidine ring and substituents adopt near-planar conformations (r.m.s. deviation <0.1 Å).

  • Hydrogen Bonding: Intermolecular N–H⋯O/N interactions facilitate dimerization, influencing crystal packing .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Methoxy Position: 3-Methoxy derivatives may offer superior metabolic stability over 4-methoxy analogs due to reduced oxidative demethylation .

  • Nitrile Group: Essential for hydrogen bonding with kinase ATP pockets (e.g., VEGFR-2).

Table 2: Comparative Bioactivity of Pyrimidine-5-carbonitriles

CompoundTargetIC₅₀/EC₅₀Source
4-(4-Methoxyphenyl)-2-(methylthio)PI3Kδ6.99 ± 0.36 μM
2-(Bromomethyl)pyrimidine-5-carbonitrileVEGFR-24.01 ± 0.55 μM
2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile (predicted)COX-2~2.5 μMExtrapolated

Applications in Drug Development and Future Directions

Research Priorities

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry .

  • In Vitro Screening: Evaluate potency against NCI-60 cancer cell lines.

  • Molecular Docking: Validate binding modes with PI3Kδ (PDB: 6WHR) and COX-2 (PDB: 5KIR).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator